2-Methyl-1-(2-methylpropyl)-1H-imidazole
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Overview
Description
“2-Methyl-1-(2-methylpropyl)-1H-imidazole” seems to be a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms . The “2-Methyl-1-(2-methylpropyl)” part suggests that there are methyl and isobutyl groups attached to this imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The imidazole ring is planar, and the attached methyl and isobutyl groups would add complexity to the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants used . The imidazole ring is a site of reactivity, and the attached methyl and isobutyl groups could also participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as NMR spectroscopy . These properties would depend on the specific structure of the compound .
Scientific Research Applications
Corrosion Inhibition
IBMI has been investigated as a corrosion inhibitor for metals, particularly in acidic environments. Its ability to form protective films on metal surfaces helps prevent corrosion. Researchers have studied IBMI derivatives to enhance their effectiveness in protecting steel, aluminum, and other metals .
Polymerization Catalysts
IBMI serves as a ligand in coordination chemistry, facilitating the polymerization of cyclic esters (e.g., lactones) and epoxides. These polymerization reactions yield biodegradable polymers, making IBMI an attractive candidate for sustainable materials .
Medicinal Chemistry
IBMI derivatives exhibit promising biological activities. Researchers have explored their potential as antifungal, antibacterial, and antiviral agents. Additionally, IBMI-based compounds have been studied for their anti-inflammatory properties and as potential drug candidates .
Dye Sensitizers for Solar Cells
In the field of photovoltaics, IBMI derivatives have been investigated as dye sensitizers for dye-sensitized solar cells (DSSCs). These compounds can absorb sunlight and transfer electrons efficiently, contributing to the conversion of solar energy into electricity .
Metal-Organic Frameworks (MOFs)
IBMI can act as a bridging ligand in the construction of MOFs. MOFs are porous materials with applications in gas storage, separation, and catalysis. By incorporating IBMI, researchers have designed MOFs with tailored properties for specific applications .
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways affected by this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWKKJQEFIURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622082 |
Source
|
Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
CAS RN |
144234-22-0 |
Source
|
Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?
A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.
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